molecular formula C21H22N4 B611396 TLR7激动剂-31 CAS No. 1229024-57-0

TLR7激动剂-31

货号 B611396
CAS 编号: 1229024-57-0
分子量: 330.44
InChI 键: CQBDMXYZNLJUFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLR7-Agonist-31 is a potent TLR7 agonist . It was generated by covalently linking a spermine to the adenine analog CL264, a TLR7 agonist developed by InvivoGen . This coupling with spermine enhances cellular uptake by endocytosis .


Synthesis Analysis

The synthesis of TLR7 agonists involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .


Molecular Structure Analysis

The molecular structure of TLR7-Agonist-31 is C21H22N4 . The molecular weight is 330.440 and the elemental analysis is C, 76.33; H, 6.71; N, 16.96 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TLR7 agonists primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .


Physical And Chemical Properties Analysis

The exact mass of TLR7-Agonist-31 is 330.18 . It shares a similar structure with imiquimod but has more potential properties .

科学研究应用

癌症和病毒感染中的免疫调节潜力

TLR7和TLR8是TLR7-Agonist-31的靶点,对先天和适应性免疫反应起着关键作用。它们被认为是免疫治疗的有希望靶点,TLR7/8激动剂显示出强大的抗病毒活性,并调节抗肿瘤免疫反应。这些激动剂已被用作佐剂,以增强疫苗的免疫原性并产生更好的血清保护。它们的激活可以保护免受病原体侵害并增强免疫反应(Huang, Zhang, & Lu, 2021)

增强抗肿瘤免疫反应

研究表明,TLR7激动剂在局部应用于皮肤癌免疫疗法中的有效性。它们可以重新调节TLR信号通路,增强树突状细胞对TLR7信号的敏感性,从而改善抗肿瘤免疫反应。这直接影响了在癌症免疫疗法中使用临床上已建立的配体(Hotz et al., 2016)

在肺癌中的双重作用

在肺癌中,TLR7激动剂显示出有益和有害的效果。原发性肿瘤中高表达的TLR7与不良的临床结果和对化疗的耐药性相关,表明TLR7在肺癌微环境中的作用复杂(Dajon, Iribarren, & Cremer, 2015)

新型TLR7激动剂的开发

研究已经发现了具有减少非靶向活性的新型TLR7激动剂,为治疗乙型肝炎等疾病提供了有希望的途径。已经探索了结构修饰,如立体化学改变,以增强选择性和功效(Embrechts et al., 2018)

用于自身免疫性疾病的TLR7拮抗剂

TLR7特异性拮抗剂作为治疗自身免疫疾病的药物的发展是显著的。这些化合物可以保护免受致命的自身免疫性疾病的侵害,并为治疗自身免疫疾病提供了以TLR7为靶点的策略(Tojo et al., 2020)

疫苗佐剂应用

小分子TLR7激动剂已被用作疫苗佐剂,通过增强先天免疫激活来获得更好的适应性反应。已经研究了特定的化学修饰,如磷酸酯的结合,以增强抗原和佐剂的共定位,改善佐剂活性(Cortez et al., 2016)

TLR7激动剂结合的纳米疫苗

纳米技术的发展已经创造了pH-/酶响应性的TLR7/8激动剂结合的纳米疫苗。这些设计旨在在内体区域精确释放TLR7/8激动剂,刺激DCs成熟和特异性细胞免疫。这种方法在癌症模型中显示了预防和治疗的功效(Xia et al., 2022)

NK细胞激活和癌症治疗

新型的TLR7激动剂如SC1已显示出在激活NK细胞用于癌症治疗方面的潜力。SC1以TLR7依赖的方式激活NK细胞,逆转NK细胞的无能状态并恢复肿瘤细胞的杀伤能力,表明了癌症治疗的新策略(Wiedemann et al., 2016)

在自身免疫和传染性疾病中的潜力

TLR7拮抗剂对治疗自身免疫性和炎症性疾病以及传染病具有潜在前景。新型化合物显示出选择性TLR7拮抗活性而无激动效应,使它们成为潜在的治疗药物(Bou Karroum et al., 2019)

药物开发的结构洞见

对TLR7的结构分析有助于理解拮抗和激动背后的动态,为开发小分子TLR7特异性拮抗剂提供信息。这些知识对于设计更有效的针对各种疾病的TLR7靶向药物至关重要(Gentile et al., 2015)

TLR7靶向的进展

最近在TLR7靶向治疗领域取得的进展,特别是在呼吸道疾病如过敏性哮喘和鼻炎方面,值得注意。TLR7激动剂显示出双重支气管扩张剂和抗炎效应,几种TLR7配体进入临床试验用于过敏性鼻炎,并显示出作为抗呼吸道病毒疗法的潜力(Lebold, Jacoby, & Drake, 2016)

TLR7激动剂在巨噬细胞激活中的作用

像UC‐1V150这样的TLR7激动剂已经证明能够激活巨噬细胞并增强单克隆抗体介导的靶细胞删除,表明它们在增强各种疾病的先天和适应性免疫中具有潜力(Dahal, Gadd, Edwards, Cragg, & Beers, 2018)

靶向递送用于抗肿瘤反应

已开发出胆固醇化的TLR7激动剂脂质体,用于靶向淋巴结递送,诱导安全持久的抗肿瘤反应。这种新颖方法增强了在淋巴结中的运输能力,减少了不良反应,并显示出在抗癌免疫疗法临床应用中的前景(Wan et al., 2021)

作用机制

TLR7-Agonist-31, like other TLR7 agonists, plays a crucial role in the activation of the innate immune system. It triggers induction of a Th1 type innate immune response . TLR7 agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .

未来方向

TLR7 agonists, including TLR7-Agonist-31, have shown promise in cancer immunotherapy due to their role in activating the innate immune system . Future research is likely to focus on improving delivery systems for TLR7 agonists and exploring their potential benefits when co-delivered with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics .

属性

CAS 编号

1229024-57-0

产品名称

TLR7-Agonist-31

分子式

C21H22N4

分子量

330.44

IUPAC 名称

1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23)

InChI 键

CQBDMXYZNLJUFT-UHFFFAOYSA-N

SMILES

NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TLR7-Agonist-31;  TLR7Agonist31;  TLR7 Agonist 31;  TLR7Agonist-31;  TLR7 Agonist-31

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7-Agonist-31
Reactant of Route 2
Reactant of Route 2
TLR7-Agonist-31
Reactant of Route 3
Reactant of Route 3
TLR7-Agonist-31
Reactant of Route 4
TLR7-Agonist-31
Reactant of Route 5
TLR7-Agonist-31
Reactant of Route 6
TLR7-Agonist-31

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。